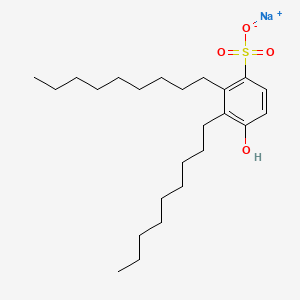

Sodium hydroxydinonylbenzenesulphonate

Description

Sodium hydroxydinonylbenzenesulphonate is an anionic surfactant characterized by a dinonyl-substituted benzene ring attached to a sulfonate group and a hydroxyl group, with a sodium counterion. Its long alkyl chains (dinonyl) confer significant hydrophobicity, making it effective in emulsification and dispersion applications.

Properties

CAS No. |

93904-97-3 |

|---|---|

Molecular Formula |

C24H41NaO4S |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

sodium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |

InChI |

InChI=1S/C24H42O4S.Na/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);/q;+1/p-1 |

InChI Key |

ATRMNIAOKLBQNX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium hydroxydinonylbenzenesulphonate typically involves the sulfonation of dinonylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

Sulfonation: Dinonylbenzene is reacted with sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) to introduce the sulfonic acid group (-SO₃H) into the benzene ring.

Neutralization: The resulting dinonylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in continuous reactors where dinonylbenzene is mixed with sulfur trioxide gas. The reaction is highly exothermic and requires efficient cooling to maintain the desired temperature. The sulfonic acid product is then neutralized with sodium hydroxide in a separate reactor to produce the final this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium hydroxydinonylbenzenesulphonate can undergo various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized under strong oxidative conditions, although this is not common in typical applications.

Reduction: Reduction reactions are less common for sulfonates due to the stability of the sulfonate group.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under specific conditions.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) in aqueous or organic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of the sulfonate group.

Reduction: Reduced forms of the sulfonate group, although less common.

Substitution: Substituted products where the sulfonate group is replaced by other functional groups.

Scientific Research Applications

Sodium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.

Mechanism of Action

The mechanism of action of sodium hydroxydinonylbenzenesulphonate is primarily based on its surfactant properties. The compound has a hydrophobic tail that interacts with non-polar substances (e.g., oils and fats) and a hydrophilic head that interacts with water. This dual interaction allows it to form micelles, which encapsulate non-polar substances and make them soluble in water. This property is crucial for its effectiveness as a detergent and emulsifier.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis Optimization: notes sulfonation as a key step for ammonium analogs, but sodium variants likely require tailored neutralization protocols.

- Ecotoxicology: Long-chain sulfonates like the dinonyl compound may persist in ecosystems, warranting further biodegradability studies .

- Thermal Stability: Hydroxybenzenesulfonates with electron-withdrawing groups (e.g., chloro) exhibit higher stability, suggesting avenues for functionalizing the dinonyl derivative .

Biological Activity

Sodium hydroxydinonylbenzenesulphonate, also referred to as azanium;2,4-di(nonyl)benzenesulfonate, is a surfactant compound that possesses unique biological activities and environmental implications. This article explores its biological activity, focusing on toxicity, ecological impact, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₉NaO₃S and a molecular weight of approximately 427.68 g/mol. The compound features a hydrophobic nonyl group and a sulfonate functional group, which contribute to its surfactant properties. These characteristics make it effective in reducing surface tension and enhancing solubility in aqueous solutions .

Biological Activity Overview

The biological activity of this compound has been primarily studied concerning its toxicity and environmental impact . Compounds related to nonylphenol, including this sulfonate, are known for their endocrine-disrupting properties , which can adversely affect hormonal functions in wildlife and potentially humans .

Toxicity Studies

Research indicates that this compound exhibits significant toxicity to aquatic organisms. The compound's effects have been evaluated through various in vitro assays, which assess cytotoxicity against mammalian cell lines. These assays are crucial for understanding the compound's safety profile and potential risks associated with its use.

Table 1: Summary of Toxicity Studies

| Study Type | Organism/Cell Line | Findings |

|---|---|---|

| Acute Toxicity | Fish (e.g., Danio rerio) | LC50 values indicate high toxicity |

| Cytotoxicity | Mammalian cell lines | Significant cell death observed |

| Endocrine Disruption | In vitro assays | Altered hormone levels detected |

Environmental Impact

The environmental implications of this compound are significant due to its persistence and potential bioaccumulation in aquatic ecosystems. Studies have shown that degradation products of nonylphenol derivatives can be harmful to aquatic life, raising concerns about their widespread use in industrial applications .

Case Studies

Several case studies have highlighted the biological activity and environmental impact of this compound:

-

Aquatic Toxicity Assessment :

- A study conducted on the effects of this compound on freshwater fish demonstrated acute toxicity levels that warrant caution in its application near water bodies.

-

Endocrine Disruption Research :

- Research involving cell cultures showed that exposure to this compound can lead to altered expression of genes related to hormonal regulation, indicating potential endocrine-disrupting effects.

-

Industrial Application Evaluation :

- An investigation into the use of this compound as a surfactant in cleaning products revealed its effectiveness but also highlighted the need for careful management to mitigate environmental risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.